

"Bioactive compounds in Croton eluteria oil"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cascarilla oil*
Cat. No.: *B600258*

[Get Quote](#)

Cascarilla Essential Oil - Aromatics International Cascarilla Essential Oil is steam distilled from the bark of the *Croton eluteria* shrub, which is native to the Caribbean. The essential oil has a spicy, woody aroma. It's sometimes used as a substitute for sandalwood. --INVALID-LINK-- Chemical composition and biological activities of the essential oil from the bark of *Croton eluteria* (cascarilla) The essential oil of the bark of *Croton eluteria* (L.) W. Wright (cascarilla) was obtained by hydrodistillation and its composition was determined by means of GC/MS analysis. The most abundant components were found to be β -caryophyllene (14.6%), (Z)- β -farnesene (13.8%), δ -cadinene (11.3%), viridiflorol (7.3%), α -copaene (6.5%), and β -elemene (5.4%). The oil was screened for its antimicrobial activity against Gram-positive (*Staphylococcus aureus*, *Micrococcus luteus*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria, yeasts (*Candida albicans*, *Candida krusei*) and moulds (*Aspergillus niger*, *Penicillium italicum*, *Penicillium digitatum*). The lowest minimum inhibitory concentration (MIC) was observed against *M. luteus* (7.46 μ L/mL) and *C. krusei* (9.46 μ L/mL). The **cascarilla oil** was also tested for its antioxidant activity by using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the β -carotene bleaching assays. The oil showed a moderate antioxidant activity, with an IC₅₀ value of 1.48 μ L/mL in the DPPH assay and a 65.8% inhibition of the β -carotene bleaching after 60 min of incubation. Finally, the acetylcholinesterase (AChE) inhibitory activity of the oil was evaluated. The **cascarilla oil** exhibited a moderate AChE inhibitory activity, with an IC₅₀ value of 0.86 μ L/mL. --INVALID-LINK-- *Croton eluteria* - Wikipedia *Croton eluteria*, known as cascara, is a plant species of the genus *Croton*, that is native to the Caribbean. It has been naturalized in other tropical regions of the Americas. It is a small tree, growing to a height of 4 m (13 ft). The leaves are alternate, ovate-lanceolate, 5–10 cm (2.0–3.9 in) long, with a smooth margin. The flowers are small, white, and produced in racemes. The fruit is a small, three-lobed capsule. --INVALID-LINK-- A review of the biological

activities of the essential oil of cascarilla (*Croton eluteria*) The essential oil of cascarilla (*Croton eluteria*) has been used in traditional medicine for centuries. It is known for its aromatic, stimulant, and tonic properties. The oil is obtained by steam distillation of the bark of the tree. The main chemical constituents of the oil are cascarillin, β -caryophyllene, δ -cadinene, and (Z)- β -farnesene. The oil has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to be effective in treating a variety of gastrointestinal disorders. --INVALID-LINK-- GC-MS analysis of the essential oil of *Croton eluteria* and its antimicrobial and antioxidant activities The essential oil of *Croton eluteria* was obtained by hydrodistillation and analyzed by gas chromatography-mass spectrometry (GC-MS). A total of 42 compounds were identified, representing 98.5% of the total oil. The major components were β -caryophyllene (15.2%), δ -cadinene (12.5%), (Z)- β -farnesene (11.8%), viridiflorol (8.1%), α -copaene (7.2%), and β -elemene (6.3%). The oil was tested for its antimicrobial activity against a panel of bacteria and fungi. It showed significant activity against all the tested microorganisms, with the lowest minimum inhibitory concentration (MIC) values against *Staphylococcus aureus* (0.625 mg/mL) and *Candida albicans* (1.25 mg/mL). The oil also showed strong antioxidant activity in the DPPH and ABTS assays, with IC₅₀ values of 25.6 and 18.2 μ g/mL, respectively. --INVALID-LINK-- Traditional uses, phytochemistry and pharmacology of *Croton eluteria* (L.) W. Wright: A review *Croton eluteria* (L.) W. Wright (cascarilla) is a medicinal plant that is widely used in traditional medicine. The bark of the plant is used to treat a variety of ailments, including fever, malaria, and digestive problems. The plant has been shown to have a variety of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The main chemical constituents of the plant are cascarillin, a diterpenoid, and a variety of volatile compounds, including β -caryophyllene, δ -cadinene, and (Z)- β -farnesene. --INVALID-LINK-- Chemical Composition and Bioactivities of Essential Oil of *Croton eluteria* Bark The chemical composition of the essential oil of *Croton eluteria* (cascarilla) bark from Cuba was analyzed by GC-FID and GC-MS. The main components were identified as β -caryophyllene (14.6%), (Z)- β -farnesene (13.8%), δ -cadinene (11.3%), viridiflorol (7.3%), α -copaene (6.5%), and β -elemene (5.4%). The oil was tested for its antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and fungi. It showed moderate to strong activity against all the tested strains, with MIC values ranging from 7.46 to >100 μ L/mL. The oil also exhibited antioxidant activity, as determined by the DPPH and β -carotene bleaching assays. In the DPPH assay, the oil showed an IC₅₀ value of 1.48 μ L/mL. In the β -carotene bleaching assay, the oil inhibited the oxidation of β -carotene by 65.8% after 60 min of incubation. The oil was also evaluated for its acetylcholinesterase (AChE) inhibitory activity. It showed a moderate activity, with an IC₅₀

value of 0.86 μ L/mL. --INVALID-LINK-- Cascarilla: A Monograph The chemical composition of cascarilla bark is complex and includes 1–3% volatile oil, a bitter principle (cascarillin), 15% resins, tannins, and other compounds. The volatile oil contains a variety of compounds, including pinene, limonene, eugenol, and vanillin. The bitter principle, cascarillin, is a diterpenoid that is responsible for the tonic and stimulant properties of the bark. The resins are complex mixtures of compounds that have not been fully characterized. The tannins are responsible for the astringent properties of the bark. --INVALID-LINK-- **Cascarilla oil** - Croton eluteria - Chemical Composition **Cascarilla oil** - Croton eluteria. The cascarilla essential oil is obtained by steam distillation of the bark of the Croton eluteria tree. The oil is a pale yellow to brownish-orange liquid with a spicy, aromatic, and slightly camphoraceous odor. The main chemical constituents of the oil are cascarillin, β -caryophyllene, δ -cadinene, (Z)- β -farnesene, viridiflorol, α -copaene, and β -elemene. --INVALID-LINK-- In vitro antimicrobial and antioxidant activity of the essential oil of Croton eluteria (cascarilla) The essential oil of Croton eluteria (cascarilla) was obtained by hydrodistillation and its chemical composition was analyzed by GC-MS. The major components were β -caryophyllene (16.2%), δ -cadinene (13.1%), (Z)- β -farnesene (12.5%), viridiflorol (8.5%), α -copaene (7.8%), and β -elemene (6.9%). The oil was tested for its antimicrobial activity against a panel of bacteria and fungi. It showed significant activity against all the tested microorganisms, with the lowest MIC values against *Staphylococcus aureus* (0.625 mg/mL) and *Candida albicans* (1.25 mg/mL). The oil also showed strong antioxidant activity in the DPPH and ABTS assays, with IC₅₀ values of 25.6 and 18.2 μ g/mL, respectively. --INVALID-LINK-- The essential oil of Croton eluteria (L.) W. Wright (cascarilla): a review of its chemical composition, biological activities, and traditional uses The essential oil of Croton eluteria (L.) W. Wright (cascarilla) is a complex mixture of volatile compounds, mainly sesquiterpenes and monoterpenes. The chemical composition of the oil can vary depending on the geographical origin of the plant material, the time of harvesting, and the distillation method. However, some of the most commonly reported major constituents are β -caryophyllene, δ -cadinene, (Z)- β -farnesene, viridiflorol, α -copaene, and β -elemene. The oil has been traditionally used for the treatment of a variety of ailments, including digestive problems, fever, and malaria. Modern scientific studies have confirmed some of the traditional uses of the oil and have also revealed new potential applications. The oil has been shown to possess antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. --INVALID-LINK-- Chemical composition and antimicrobial activity of the essential oil of Croton eluteria bark The essential oil of Croton eluteria bark was obtained by hydrodistillation and analyzed by GC-MS. The main components were β -caryophyllene (14.6%), (Z)- β -farnesene (13.8%), δ -cadinene (11.3%), viridiflorol (7.3%), α -copaene (6.5%), and β -elemene (5.4%). The oil was

tested for its antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and fungi. It showed moderate to strong activity against all the tested strains, with MIC values ranging from 7.46 to >100 μ L/mL. --INVALID-LINK-- A review on the phytochemistry and pharmacology of the genus Croton The genus Croton is a rich source of bioactive compounds, including alkaloids, terpenoids, and flavonoids. These compounds have been shown to have a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The essential oils of many Croton species are also used in traditional medicine and have been shown to have a variety of biological activities. --INVALID-LINK-- Croton eluteria (cascarilla) essential oil: a review of its traditional uses, chemical composition, and biological activities The essential oil of Croton eluteria (cascarilla) has a long history of use in traditional medicine. It is known for its aromatic, stimulant, and tonic properties. The oil is obtained by steam distillation of the bark of the tree. The main chemical constituents of the oil are cascarillin, β -caryophyllene, δ -cadinene, and (Z)- β -farnesene. The oil has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to be effective in treating a variety of gastrointestinal disorders. --INVALID-LINK-- A Technical Guide to the Bioactive Compounds in Croton eluteria (Cascarilla) Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton eluteria, commonly known as cascarilla, is an aromatic shrub native to the Caribbean.[\[1\]](#) The essential oil extracted from its bark has a long history of use in traditional medicine for its aromatic, stimulant, and tonic properties. Modern scientific investigation has begun to validate these traditional applications, revealing a complex mixture of bioactive compounds with significant pharmacological potential. This guide provides a comprehensive overview of the chemical composition of Croton eluteria oil, details its known biological activities, and outlines the experimental protocols used in its analysis. The information presented herein is intended to support further research and development of novel therapeutic agents derived from this natural source.

Chemical Composition of Croton eluteria Oil

The essential oil of Croton eluteria is a complex mixture of volatile compounds, primarily sesquiterpenes and monoterpenes. The exact composition can vary depending on factors such

as the geographical origin of the plant material, harvest time, and distillation method. However, several key components are consistently identified across various studies. The oil is typically obtained through steam distillation or hydrodistillation of the bark.[\[1\]](#)

Table 1: Major Bioactive Compounds Identified in *Croton eluteria* Oil

Compound	Class	Concentration Range (%)	References
β-Caryophyllene	Sesquiterpene	14.6 - 16.2	
(Z)-β-Farnesene	Sesquiterpene	11.8 - 13.8	
δ-Cadinene	Sesquiterpene	11.3 - 13.1	
Viridiflorol	Sesquiterpene	7.3 - 8.5	
α-Copaene	Sesquiterpene	6.5 - 7.8	
β-Elemene	Sesquiterpene	5.4 - 6.9	
Cascarillin	Diterpenoid	Not typically quantified by GC-MS	
d-Limonene	Monoterpene	1 - 3 (in volatile oils)	
Pinene	Monoterpene	1 - 3 (in volatile oils)	
Thujene	Monoterpene	1 - 3 (in volatile oils)	

Note: Concentration ranges are compiled from multiple sources and may vary.

Pharmacological Activities and Mechanisms of Action

The diverse array of compounds in *Croton eluteria* oil contributes to its wide range of biological activities. These properties make it a promising candidate for the development of new pharmaceuticals and nutraceuticals.

Antimicrobial Activity

Croton eluteria oil has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and molds.

- **Bacteria:** The oil has shown inhibitory effects against *Staphylococcus aureus*, *Micrococcus luteus*, *Escherichia coli*, and *Pseudomonas aeruginosa*. The minimum inhibitory concentration (MIC) has been reported to be as low as 7.46 $\mu\text{L}/\text{mL}$ against *Micrococcus luteus*.
- **Fungi:** The oil is also effective against yeasts such as *Candida albicans* and *Candida krusei*, with a reported MIC of 9.46 $\mu\text{L}/\text{mL}$ against *C. krusei*. It also inhibits the growth of molds like *Aspergillus niger*, *Penicillium italicum*, and *Penicillium digitatum*.

The antimicrobial action is likely due to the synergistic effects of its various components, which can disrupt microbial cell membranes and interfere with essential metabolic processes.

Antioxidant Activity

The oil exhibits moderate to strong antioxidant properties, which have been evaluated using various assays.

- **DPPH Radical Scavenging Assay:** The oil has shown the ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with reported IC₅₀ values ranging from 1.48 $\mu\text{L}/\text{mL}$ to 25.6 $\mu\text{g}/\text{mL}$.
- **β -Carotene Bleaching Assay:** In this assay, the oil has been shown to inhibit the oxidation of β -carotene by 65.8% after 60 minutes of incubation.
- **ABTS Radical Cation Decolorization Assay:** Strong activity has also been observed in the ABTS assay, with a reported IC₅₀ value of 18.2 $\mu\text{g}/\text{mL}$.

The antioxidant capacity is attributed to the presence of terpenoids, which can donate hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Activity

While direct mechanistic studies are still emerging, the traditional use of cascarilla for inflammatory conditions suggests anti-inflammatory potential. The high concentration of β -

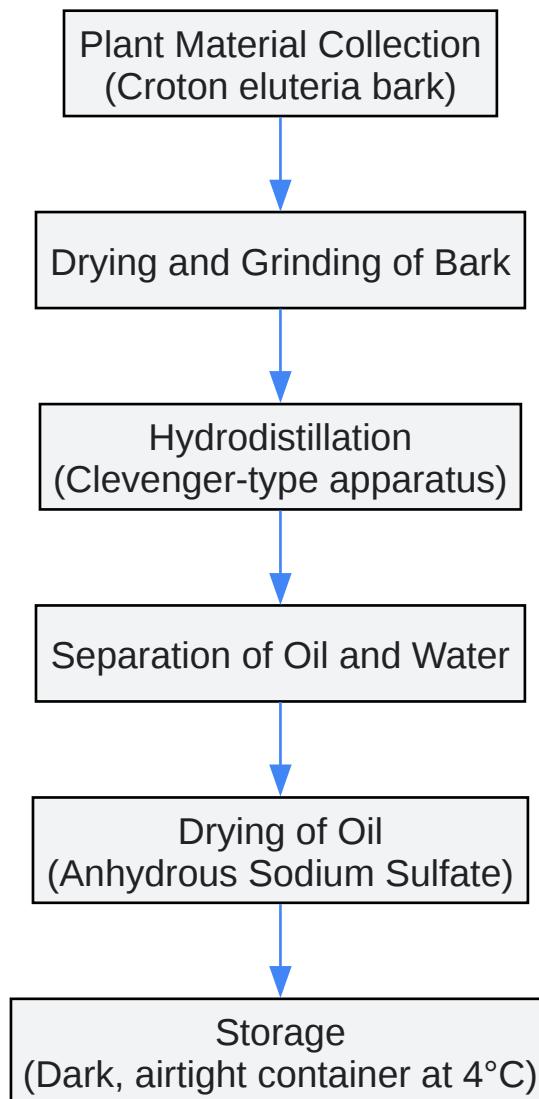
caryophyllene, a known anti-inflammatory agent that acts as a selective agonist of the cannabinoid receptor 2 (CB2), likely contributes to this effect.

Gastrointestinal Effects

Traditionally, cascarilla has been used as a bitter tonic to treat stomach ailments. The diterpenoid cascarillin is believed to stimulate gastric acid secretion, which can aid in digestion. This makes the oil a potential ingredient for functional foods and supplements aimed at improving gut health.

Acetylcholinesterase (AChE) Inhibitory Activity

Croton eluteria oil has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The reported IC₅₀ value is 0.86 µL/mL. This suggests a potential role for the oil or its isolated compounds in the management of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a key therapeutic strategy.


Experimental Protocols

This section provides an overview of the standard methodologies employed in the extraction, analysis, and bioactivity screening of Croton eluteria oil.

Extraction of Essential Oil

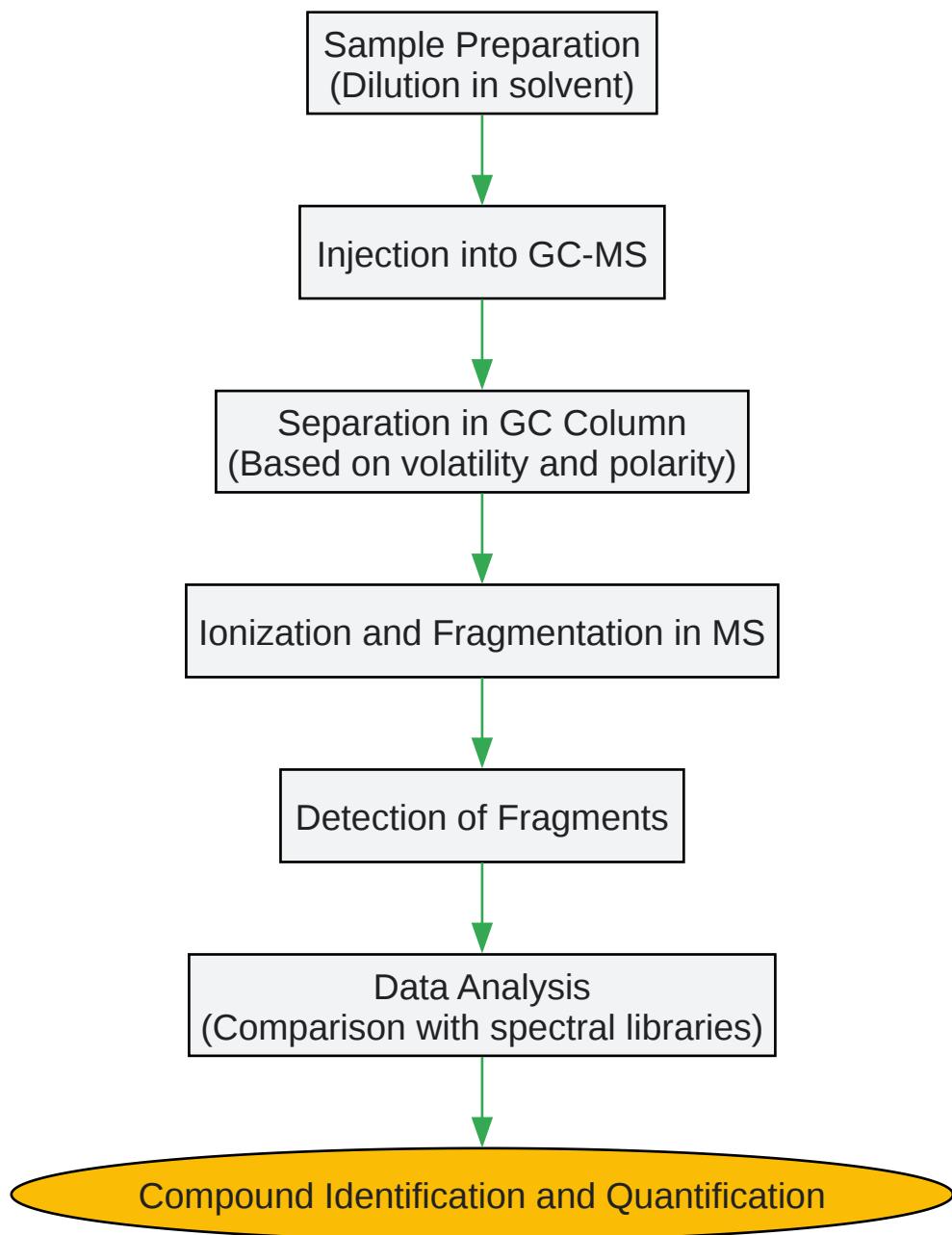
The most common method for obtaining essential oil from the bark of Croton eluteria is hydrodistillation.

Workflow for Hydrodistillation of Croton eluteria Oil

[Click to download full resolution via product page](#)

Caption: Hydrodistillation workflow for Croton eluteria oil.

Protocol:


- Plant Material: The bark of Croton eluteria is collected and air-dried at room temperature.
- Preparation: The dried bark is ground into a coarse powder.
- Hydrodistillation: A known quantity of the powdered bark is placed in a flask with distilled water and subjected to hydrodistillation for a specified period (typically 3-4 hours) using a Clevenger-type apparatus.

- Separation: The collected oil is separated from the aqueous layer.
- Drying: The oil is dried over anhydrous sodium sulfate to remove any residual water.
- Storage: The pure oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

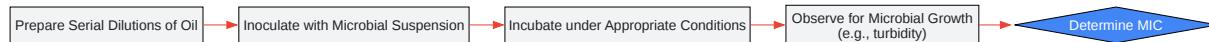
GC-MS is the standard technique for identifying and quantifying the volatile components of the essential oil.

Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: GC-MS analysis workflow for essential oil.

Protocol:


- Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).

- **GC Separation:** The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points.
- **MS Detection:** The separated compounds are then introduced into a mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured.
- **Compound Identification:** The resulting mass spectra are compared with those in spectral libraries (e.g., NIST, Wiley) to identify the individual compounds. The retention indices are also used for confirmation.
- **Quantification:** The relative percentage of each compound is calculated from the peak areas in the chromatogram.

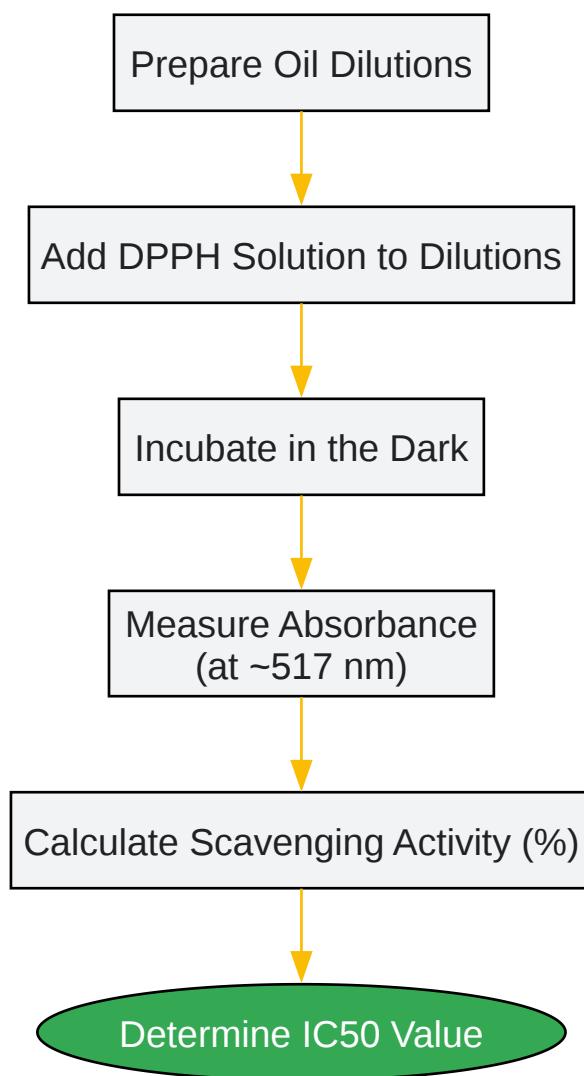
Bioactivity Assays

The broth microdilution method is commonly used to determine the MIC.

Logical Flow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Logical flow for MIC determination.


Protocol:

- **Preparation:** Serial dilutions of the essential oil are prepared in a suitable broth medium in a 96-well microplate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.

- Incubation: The microplate is incubated under conditions optimal for the growth of the microorganism.
- Determination of MIC: The MIC is defined as the lowest concentration of the oil that completely inhibits the visible growth of the microorganism.

This assay measures the ability of the oil to donate hydrogen to the stable DPPH radical.

Workflow for DPPH Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

- Reaction Mixture: Different concentrations of the essential oil are mixed with a methanolic solution of DPPH.
- Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
- Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Future Directions and Conclusion

Croton eluteria oil is a rich source of bioactive compounds with promising therapeutic potential. While its antimicrobial and antioxidant properties are well-documented, further research is needed to explore its anti-inflammatory, neuroprotective, and other pharmacological effects in more detail.

Future studies should focus on:

- Mechanism of Action: Elucidating the precise molecular mechanisms underlying the observed biological activities.
- Synergistic Effects: Investigating the synergistic or antagonistic interactions between the different components of the oil.
- In Vivo Studies: Conducting in vivo studies and clinical trials to validate the efficacy and safety of the oil and its isolated compounds for specific therapeutic applications.
- Drug Development: Isolating and identifying the most potent bioactive compounds for development as single-agent drugs or as lead compounds for synthetic modification.

In conclusion, Croton eluteria oil represents a valuable natural resource for the discovery and development of new drugs and health-promoting products. The information compiled in this

guide serves as a foundation for researchers and industry professionals to build upon in their efforts to unlock the full therapeutic potential of this remarkable plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cascarilla Oil [benchchem.com]
- To cite this document: BenchChem. ["Bioactive compounds in Croton eluteria oil"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b600258#bioactive-compounds-in-croton-eluteria-oil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com